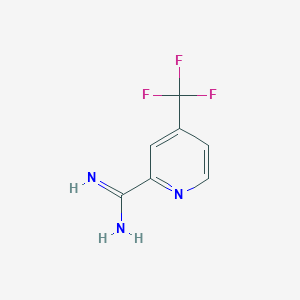

4-(Trifluoromethyl)picolinimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)pyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)4-1-2-13-5(3-4)6(11)12/h1-3H,(H3,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZZDTXSKIIUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethyl Picolinimidamide and Its Structural Analogues

Functional Group Interconversion and Modification Strategies

Introduction of the Imidamide Moiety via Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into imidates, which are valuable intermediates for synthesizing amidines. wikipedia.org The reaction is typically acid-catalyzed and proceeds in two distinct stages. wikipedia.orgresearchgate.net

First, the nitrile, in this case, 4-(trifluoromethyl)picolinonitrile (B1357796), is treated with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid, most commonly anhydrous hydrogen chloride (HCl). This step yields an imino ester salt, also known as a Pinner salt. wikipedia.org The reaction requires anhydrous conditions to prevent the hydrolysis of the intermediate back to an ester. Low temperatures are often employed to ensure the stability of the Pinner salt. wikipedia.org

In the second stage, the isolated Pinner salt is reacted with ammonia (B1221849) or an amine in a process called aminolysis. This nucleophilic substitution reaction displaces the alkoxy group of the imidate with an amino group, leading to the formation of the final amidine product, 4-(Trifluoromethyl)picolinimidamide.

Table 1: Pinner Reaction for Synthesis of this compound

| Step | Reactants | Reagents | Intermediate/Product | Key Conditions |

| 1 | 4-(Trifluoromethyl)picolinonitrile, Alcohol (e.g., Ethanol) | Anhydrous HCl | Ethyl 4-(trifluoromethyl)picolinimidate hydrochloride (Pinner Salt) | Anhydrous, Low Temperature |

| 2 | Ethyl 4-(trifluoromethyl)picolinimidate hydrochloride | Ammonia (NH₃) | This compound | Nucleophilic substitution |

Derivatization of Pre-existing Pyridine (B92270) Cores

An alternative and widely used strategy involves the synthesis of a stable, pre-existing pyridine core, which is then chemically modified to introduce the desired functional groups. The synthesis of trifluoromethyl-substituted pyridines is a key focus in agrochemical and pharmaceutical research. nih.gov

There are two primary methods for preparing the 4-(trifluoromethyl)pyridine (B1295354) core:

Halogen/Fluorine Exchange: This is a traditional method that often starts with a picoline (methylpyridine) derivative. The methyl group is first exhaustively chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a halogen exchange reaction using a fluorinating agent like antimony trifluoride or hydrogen fluoride. nih.gov

Pyridine Ring Construction: This approach involves building the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. nih.gov For instance, ethyl 4,4,4-trifluoroacetoacetate can be reacted with cyanoacetamide in a cyclization reaction to form a dihydroxypyridine derivative, which can then be further modified. google.com

Once the 4-(trifluoromethyl)pyridine core bearing a suitable functional group (like a nitrile or an acid) is synthesized, it can be converted to the target imidamide. For example, if 4-(trifluoromethyl)nicotinic acid is prepared, it would require reduction and conversion to a nitrile before undergoing a Pinner-type reaction. google.com

Table 2: Representative Derivatization of a Pyridine Core

| Starting Material | Key Transformation(s) | Intermediate | Final Product | Reference |

| 4-Picoline | Chlorination, then Fluorination | 4-(Trichloromethyl)pyridine | 4-(Trifluoromethyl)pyridine | nih.gov |

| Ethyl 4,4,4-trifluoroacetoacetate | Cyclization with Cyanoacetamide | 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine | 4-Trifluoromethylnicotinic acid (after further steps) | google.com |

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental compatibility, modern synthetic techniques such as microwave-assisted synthesis are increasingly employed.

Microwave-Assisted Synthesis in Pyridine and Triazole Hybrid Systems

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic and medicinal chemistry, offering significant advantages over conventional heating methods. thieme-connect.comresearchgate.net These benefits include dramatically reduced reaction times (from hours to minutes), higher product yields, and often, cleaner reactions with fewer byproducts. rsc.org

This technology has been successfully applied to the synthesis of complex heterocyclic systems that are structural analogues of this compound, such as pyridine-triazole hybrids. researchgate.netnih.gov In a typical application, starting materials like 2-aminopyridine, cyanamide, and various aldehydes or ketones can be combined in a one-pot, multi-component reaction under microwave irradiation. nih.gov This approach allows for the rapid construction of diverse molecular scaffolds. thieme-connect.com The use of microwave heating can facilitate reactions that are otherwise slow or require harsh conditions, making it a green and efficient alternative. rsc.orgnih.gov

For example, the synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine (B146566) was achieved in high yields through a multi-step process where microwave assistance was crucial in shortening the reaction duration. researchgate.net

Table 3: Examples of Microwave-Assisted Synthesis of Pyridine Analogues

| Reaction Type | Starting Materials | Product Type | Conditions | Key Advantage(s) | Reference |

| Multi-component Reaction | 2-Aminopyridine, Cyanamide, Aldehyde/Ketone | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave heating (120 °C, 15 min), Neat | High yields, Short reaction time, Environmentally friendly | nih.gov |

| Multi-step Synthesis | 2,3-Dichloropyridine, Hydrazine Hydrate | 1,2,4-Triazolo[4,3-a]pyridine derivatives | Microwave (150 W, 78 °C, 10 min) for final step | High yields, Facile work-up | researchgate.net |

| Cyclization/N-acylation | Amide derivatives, Hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave irradiation | Reaction time of 1 minute (vs. >4 hours conventionally) | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 4 Trifluoromethyl Picolinimidamide

Nucleophilic Substitution Reactions and Reactivity Profiles

The imidamide functional group in 4-(Trifluoromethyl)picolinimidamide presents two primary sites for nucleophilic attack: the imine carbon and the amine nitrogen. The reactivity at these sites is significantly enhanced by the 4-trifluoromethyl group, which withdraws electron density from the pyridine (B92270) ring and, by extension, from the attached imidamide moiety. This inductive effect increases the electrophilicity of the imidamide carbon, making it more susceptible to attack by nucleophiles.

Common nucleophilic substitution reactions involving the imidamide group include reactions with amines, alcohols, and thiols. For instance, the reaction with a primary amine can lead to a transimidation reaction, resulting in a new imidamide derivative. The general mechanism involves the nucleophilic addition of the amine to the imidamide carbon, followed by the elimination of ammonia (B1221849).

The pyridine ring itself, being electron-deficient due to the trifluoromethyl group, is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the trifluoromethyl group. However, the presence of the imidamide group at the 2-position complicates this reactivity profile.

Hydrolytic Stability and Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile. The imidamide functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding picolinamide (B142947) and ammonia. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to influence the rate of hydrolysis by increasing the electrophilicity of the imidamide carbon, thus making it more prone to nucleophilic attack by water or hydroxide (B78521) ions.

Under acidic conditions, the hydrolysis is likely initiated by the protonation of one of the nitrogen atoms of the imidamide group, which further activates the carbon atom towards nucleophilic attack by a water molecule. In basic conditions, the direct attack of a hydroxide ion on the imidamide carbon is the key step. The resulting tetrahedral intermediate then collapses to yield the amide and ammonia.

This compound + H₂O → 4-(Trifluoromethyl)picolinamide + NH₃

The rate of this hydrolysis is dependent on pH and temperature.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around the pyridine ring and the imidamide functional group. The pyridine ring, particularly with the electron-withdrawing trifluoromethyl group, is generally resistant to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur.

Reduction of the pyridine ring of this compound can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. The product of such a reduction would be the corresponding piperidine (B6355638) derivative. The specific outcome and regioselectivity of the reduction would depend on the reaction conditions and the reducing agent employed.

The imidamide group itself can also undergo reduction, typically yielding an aminal or, under more forcing conditions, a diamine.

Cyclization and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The imidamide functionality provides a reactive handle for cyclization reactions with appropriate bifunctional reagents.

The imidamide moiety of this compound can be utilized in the construction of 1,2,4-thiadiazole (B1232254) and 1,2,4-oxadiazole (B8745197) rings. For the synthesis of thiadiazoles, the imidamide can be reacted with a source of sulfur and a suitable oxidizing agent. A common method involves the reaction with a perchlorinated organic sulfide, which acts as both a sulfur source and an oxidant.

For the formation of oxadiazoles, the imidamide can first be N-acylated, followed by a cyclodehydration reaction. This process involves the introduction of a carbonyl group, which then undergoes an intramolecular reaction with the imidamide nitrogen to form the oxadiazole ring.

The general schemes for these transformations are depicted below:

| Starting Material | Reagent(s) | Heterocyclic Product |

| This compound | Sulfur source + Oxidant | 3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazole derivative |

| N-Acyl-4-(Trifluoromethyl)picolinimidamide | Dehydrating agent | 3-(4-(Trifluoromethyl)pyridin-2-yl)-1,2,4-oxadiazole derivative |

The imidamide group can act as a dinucleophile in reactions with 1,3-dielectrophiles to construct pyrimidine (B1678525) rings. A common strategy involves the reaction of this compound with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester, in the presence of a base. The reaction proceeds through a condensation mechanism, where the two nitrogen atoms of the imidamide react with the two carbonyl carbons of the 1,3-dicarbonyl compound to form the six-membered pyrimidine ring.

This reaction provides a straightforward route to pyrimidines bearing a 4-(trifluoromethyl)pyridin-2-yl substituent, which are of interest in medicinal chemistry and materials science.

| Reactant 1 | Reactant 2 (1,3-Dielectrophile) | Product |

| This compound | 1,3-Diketone (e.g., Acetylacetone) | 2-(4-(Trifluoromethyl)pyridin-2-yl)-4,6-dimethylpyrimidine |

| This compound | β-Ketoester (e.g., Ethyl acetoacetate) | 2-(4-(Trifluoromethyl)pyridin-2-yl)-4-methylpyrimidin-6(1H)-one |

Functionalization and Derivatization for Research Probes

The structure of this compound offers several avenues for functionalization and derivatization to create research probes. The primary amine of the imidamide group can be readily derivatized through reactions such as acylation, sulfonylation, or alkylation. This allows for the introduction of various reporter groups, such as fluorophores, biotin (B1667282) tags, or radioactive isotopes.

Furthermore, the pyridine ring can be functionalized, although the presence of the strong electron-withdrawing trifluoromethyl group deactivates it towards electrophilic substitution. However, nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions at other positions on the pyridine ring could be explored for further modification. The choice of derivatization strategy would depend on the specific application of the desired research probe.

Strategies for Introducing Diverse Substituents onto the Core Structure

The introduction of diverse substituents onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. These modifications can be targeted at either the pyridine ring or the picolinimidamide (B1582038) moiety. Methodologies for such derivatizations are often inferred from the established chemistry of related trifluoromethyl-substituted pyridines and picolinamides.

Key strategies for introducing substituents include:

Functionalization of the Pyridine Ring: Direct substitution on the pyridine ring of this compound is challenging due to the deactivating effect of the trifluoromethyl group. A more common approach involves the synthesis of a pre-functionalized pyridine ring which is then converted to the picolinimidamide. For instance, starting with a halogenated 4-(trifluoromethyl)picolinonitrile (B1357796) allows for nucleophilic substitution reactions where the halogen atom can be replaced by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce diversity. The nitrile group can then be subsequently converted to the imidamide.

Modification of the Imidamide Group: The imidamide group itself offers a reactive handle for introducing substituents. N-alkylation or N-arylation of the imidamide nitrogen atoms can be achieved using appropriate alkyl or aryl halides under basic conditions. This allows for the introduction of a wide array of functional groups, which can influence properties such as lipophilicity and hydrogen bonding capacity.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. To utilize these methods, a halogenated precursor of this compound would be required. For example, a bromo- or iodo-substituted analogue could be coupled with various boronic acids, alkenes, or amines to introduce a wide range of substituents onto the pyridine core.

Condensation Reactions: The synthesis of derivatives can also be achieved through condensation reactions. For example, the insecticide flonicamid (B1672840), which contains a 4-trifluoromethyl-pyridine structure, is synthesized through a condensation reaction involving a trifluoromethyl pyridine building block in the presence of ammonia. researchoutreach.org This highlights the utility of building-block approaches where complex side chains are attached to a core pyridine structure.

The following table summarizes potential synthetic strategies for introducing substituents, based on the chemistry of analogous compounds.

| Strategy | Precursor | Reagents and Conditions | Introduced Substituent | Reference Analogy |

| Nucleophilic Aromatic Substitution | Halogenated 4-(trifluoromethyl)picolinonitrile | Nucleophile (e.g., R-NH2, R-OH, R-SH), Base | Amino, Alkoxy, Thio groups | Synthesis of 5-Fluoro-4-(trifluoromethyl)picolinonitrile derivatives |

| N-Alkylation/N-Arylation | This compound | Alkyl/Aryl Halide, Base (e.g., NaH, K2CO3) | Alkyl or Aryl groups on the imidamide nitrogen | General amide and imidamide chemistry |

| Suzuki Coupling | Bromo-substituted this compound | Arylboronic acid, Pd catalyst, Base | Aryl or Heteroaryl groups | General pyridine chemistry |

| Buchwald-Hartwig Amination | Bromo-substituted this compound | Amine, Pd catalyst, Base | Substituted Amino groups | General pyridine chemistry |

Preparation of Labeled Analogues for Analytical Methodologies

The synthesis of isotopically labeled analogues of this compound is crucial for various analytical applications, including metabolic studies, bioanalytical assays using mass spectrometry, and in vivo imaging techniques like Positron Emission Tomography (PET). The labeling strategy depends on the desired isotope and its position within the molecule.

Common isotopes used for labeling include Deuterium (²H), Carbon-13 (¹³C), Carbon-11 (¹¹C), and Fluorine-18 (¹⁸F).

Deuterium and Carbon-13 Labeling: Stable isotopes like ²H and ¹³C are typically introduced during the synthesis of the molecule using labeled starting materials or reagents. These labeled analogues are invaluable as internal standards in quantitative mass spectrometry-based assays, allowing for precise and accurate measurement of the unlabeled compound in complex biological matrices. For example, a ¹³C-labeled methyl group could be introduced via a labeled methylation agent.

Carbon-11 Labeling for PET Imaging: PET is a powerful in vivo imaging technique that requires short-lived positron-emitting isotopes. Carbon-11 (t½ ≈ 20.4 min) is a commonly used PET isotope. The synthesis of [¹¹C]-labeled radioligands is a time-sensitive process that involves the rapid incorporation of ¹¹C into the target molecule. A common strategy for introducing ¹¹C is through methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate. In the context of this compound, a precursor with a suitable nucleophilic site, such as a des-methyl analogue or a thiophenol precursor, could be reacted with [¹¹C]CH₃I to yield the N- or S-[¹¹C]methylated product. This approach has been successfully applied to the synthesis of [¹¹C]-labeled N-(methylthiophenyl)picolinamide derivatives for PET imaging of metabotropic glutamate (B1630785) receptors. nih.gov

Fluorine-18 Labeling for PET Imaging: Fluorine-18 (t½ ≈ 109.8 min) is another important PET isotope. Introducing ¹⁸F onto an aromatic ring often involves nucleophilic substitution of a suitable leaving group, such as a nitro or trimethylammonium group, with [¹⁸F]fluoride. Synthesizing a precursor of this compound with such a leaving group on the pyridine ring would be a viable strategy for ¹⁸F-labeling.

The table below outlines potential strategies for the preparation of labeled analogues.

| Isotope | Labeling Precursor | Labeling Reagent | Reaction Type | Analytical Application | Reference Analogy |

| ¹¹C | N-des-methyl or S-des-methyl analogue | [¹¹C]CH₃I or [¹¹C]CH₃OTf | N- or S-methylation | PET Imaging | Synthesis of [¹¹C]N-(methylthiophenyl)picolinamide derivatives nih.gov |

| ¹⁸F | Nitro- or Trimethylammonium-substituted precursor | K[¹⁸F]F, Kryptofix K2.2.2 | Nucleophilic Aromatic Substitution | PET Imaging | General ¹⁸F radiolabeling chemistry |

| ²H or ¹³C | Appropriate synthetic intermediate | Labeled building blocks (e.g., CD₃I, ¹³CH₃I) | Standard synthetic reactions | Mass Spectrometry Internal Standard | General stable isotope labeling methods |

Coordination Chemistry and Metal Complexation Studies Involving 4 Trifluoromethyl Picolinimidamide

Ligand Design and Binding Modes of Picolinimidamide (B1582038) Derivatives

Picolinimidamide derivatives, including 4-(Trifluoromethyl)picolinimidamide, are designed as versatile building blocks in coordination chemistry. The inclusion of a picolinyl group is a key design feature that facilitates the construction of both discrete molecules and extended coordination polymers. researchgate.net The fundamental structure of these ligands offers multiple binding sites, primarily the nitrogen atoms of the pyridine (B92270) ring and the imidamide group.

These ligands can act as bidentate chelating agents, coordinating to a metal center through the pyridyl nitrogen and one of the nitrogen atoms of the amidine group. researchgate.netnih.gov This chelation forms a stable five-membered ring, a common motif in coordination chemistry. Furthermore, in its deprotonated form, the picolinimidamide ligand can act as a bridging ligand between two or more metal centers. This bridging capability is crucial for the assembly of polynuclear complexes. For instance, related ligands like pyridine-2-amidoxime have been shown to connect two different metal ions through their oximato groups, demonstrating the potential for picolinimidamide derivatives to form complex, multi-metal structures. mdpi.com The trifluoromethyl group on the pyridine ring acts as an electronic modifier, influencing the ligand's field strength and the resulting properties of the metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The ability of picolinimidamide-type ligands to bridge metal ions is fundamental to forming discrete polynuclear complexes. While specific studies on this compound forming iron-cobalt systems are not extensively documented in the provided results, the principles can be understood from analogous systems. For example, pyridine-2-amidoxime, a structurally similar ligand, has been used to synthesize a linear trinuclear [Co(III)₂Fe(III)] cluster. mdpi.com In this complex, the central high-spin iron(III) ion is connected to two terminal low-spin cobalt(III) ions. mdpi.com The bridging is accomplished by the oximato groups of six deprotonated ligands, with the six oxygen atoms coordinating to the central iron and the nitrogen atoms binding to the terminal cobalt ions. mdpi.com This architecture demonstrates how picolinimidamide-type ligands can organize different metal ions into precise arrangements, a critical step toward designing materials with specific magnetic or electronic functions. The reaction between iron carbonyls and cobalt-containing precursors is a known route to prepare mixed-metal polynuclear complexes. rsc.org

Picolinimidamide and its derivatives readily form complexes with a variety of transition metals. Studies on related ligands provide insight into the expected coordination behavior. For instance, di-topic ligands incorporating a pyridyl domain have been shown to coordinate with cobalt(II) and zinc(II). rsc.org In these cases, the metal ion typically binds to the pyridyl-containing site, resulting in five-coordinate complexes with geometries such as square pyramidal or trigonal bipyramidal. rsc.org The specific geometry is influenced by the metal ion, the counter-anion, and the steric and electronic properties of the ligand.

Complexes of cobalt(II), iron(II), and zinc(II) with a di-topic terpyridine/dipyridylamino hybrid ligand show that the metal ions preferentially bind to the terpyridine site. rsc.org The resulting structures can be influenced by extensive π-stacking and hydrogen bonding, leading to the formation of 3D supramolecular networks. rsc.org Similarly, cobalt and iron complexes with 4'-pyridyl-terpyridine ligands have been synthesized, yielding structures ranging from simple homoleptic complexes to more complex coordination polymers. mdpi.com The coordination environment around the metal center in these complexes is typically octahedral, with Co-N bond lengths in expected ranges. mdpi.com

Table 1: Examples of Metal Complexes with Related Pyridyl-Amine/Imine Ligands

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [CoLCl₂] | Cobalt(II) | 5-coordinate | Metal binds to terpy site of hybrid ligand. rsc.org |

| [ZnLCl₂] | Zinc(II) | 5-coordinate | Isostructural with Co(II) complex; forms 3D network. rsc.org |

| [Fe(L)₂(PF₆)₂] | Iron(II) | Octahedral | Metal binds to terpy site; free dpa site. rsc.org |

| Co(pytpy)₂₂ | Cobalt(II) | Distorted Octahedral | Homoleptic complex with two terpyridine-type ligands. mdpi.com |

Spectroscopic and Magnetic Investigations of Coordination Compounds

The electronic and magnetic properties of coordination compounds derived from this compound are of significant interest, particularly phenomena involving spin state transitions.

Electron Transfer Coupled Spin Transition (ETCST) is a phenomenon where a change in the spin state of a metal ion is coupled with an intramolecular electron transfer. This process can be triggered by external stimuli like temperature or light. Research on a cyano-bridged {Fe(III)₂Fe(II)₂} molecular square provides a clear example of this behavior. rsc.org The complex exhibits a reversible transition between a low-temperature state, {Fe(II,LS)(μ-CN)Fe(III,LS)}₂ (where LS is low-spin), and a high-temperature state, {Fe(III,LS)(μ-CN)Fe(II,HS)}₂ (where HS is high-spin). rsc.org

This transition involves the transfer of an electron from an Fe(II) center to an Fe(III) center, which is coupled to a spin crossover (LS to HS) at the newly formed Fe(II) ion. rsc.org This process is confirmed through a combination of temperature-dependent infrared (IR) spectroscopy, which monitors the stretching frequencies of the bridging cyanide groups, magnetic susceptibility measurements, and Mössbauer spectroscopy. rsc.org The ability of ligands like this compound to create specific electronic environments around metal centers is crucial for engineering such ETCST systems.

Protonation can also induce significant changes in magnetic properties. In a complex containing a di-topic ligand, protonation of a non-coordinating binding site was observed. rsc.org Such a modification can alter the electronic properties of the ligand and, consequently, the ligand field experienced by the coordinated metal ion. This can potentially trigger a spin transition or modify the magnetic exchange interactions in polynuclear systems. For example, the magnetic susceptibility of iron(III) and cobalt(II/III) complexes with thiosemicarbazone ligands, which are structurally related, is highly dependent on the spin state of the metal, which in turn is sensitive to the coordination environment. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine-2-amidoxime |

| 4'-{4-[bis(2-pyridyl)aminomethyl]phenyl}-2,2':6',2''-terpyridine |

| 4'-pyridyl-2,2';6',2''-terpyridine |

| 2-pyridineformamide N(4)-methylthiosemicarbazone |

| Iron |

| Cobalt |

| Zinc |

| Aluminum |

| Iron(II) |

| Iron(III) |

| Cobalt(II) |

| Cobalt(III) |

Stereochemical Analysis of Metal-Ligand Architectures

Information not available.

Research Applications in Molecular and Interfacial Sciences

Application as an Intermediate in the Synthesis of Complex Organic Molecules

4-(Trifluoromethyl)picolinimidamide serves as a key building block in the synthesis of more complex organic molecules. The picolinimidamide (B1582038) functional group, a derivative of a carboxylic acid, is reactive and can be transformed into various other functionalities, making it a versatile intermediate. The trifluoromethyl-substituted pyridine (B92270) core is a common motif in many biologically active compounds due to the electron-withdrawing nature and metabolic stability of the trifluoromethyl group. nih.govresearchoutreach.org

The synthesis of complex molecules often involves multi-step sequences where intermediates like this compound can be crucial. For instance, the amidine group can be hydrolyzed to the corresponding amide or carboxylic acid, or it can participate in cyclization reactions to form heterocyclic systems. Chemical suppliers list this compound hydrochloride, indicating its availability for research and development purposes in synthetic organic chemistry. lab-chemicals.comsigmaaldrich.comchemuniverse.comchemsrc.com

Role in Agrochemical Research as Synthetic Intermediate or Modulator

The 4-(trifluoromethyl)pyridine (B1295354) structure is a key component in a number of modern agrochemicals. nih.govresearchoutreach.org One of the most notable examples is the insecticide flonicamid (B1672840). researchoutreach.org Flonicamid is a selective aphicide that functions as a feeding blocker. researchoutreach.org

The synthesis of flonicamid, which is N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide, starts from 4-(trifluoromethyl)nicotinic acid. In one patented method, 4-(trifluoromethyl)nicotinic acid is converted to its acyl chloride, which then undergoes an amidation reaction with aminoacetonitrile (B1212223) hydrochloride to yield flonicamid. lab-chemicals.comnih.govnih.gov While not a direct starting material in this specific patented route, this compound represents a closely related derivative of 4-(trifluoromethyl)nicotinic acid and could conceptually serve as a precursor in alternative synthetic pathways to flonicamid or other agrochemical analogues. The development of insecticides like flonicamid highlights the importance of the 4-(trifluoromethyl)pyridine scaffold in agrochemical discovery. researchoutreach.org

Table 1: Synthesis of Flonicamid

| Starting Material | Key Reagents | Intermediate | Product | Reference(s) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)nicotinic acid | Acyl chlorination reagent (e.g., thionyl chloride, triphosgene) | 4-(Trifluoromethyl)nicotinoyl chloride | Flonicamid | nih.govnih.gov |

| 4-(Trifluoromethyl)nicotinic acid | Aminoacetonitrile hydrochloride, Triethylamine | - | Flonicamid | lab-chemicals.com |

Development as Biochemical Probes for Molecular Interactions

While direct documented applications of this compound as a biochemical probe are not prevalent in the current literature, its structural features suggest potential in this area. Biochemical probes are essential tools for understanding complex biological processes at the molecular level.

Enzyme inhibitors and probes are critical for elucidating enzyme mechanisms. Compounds containing a trifluoromethyl group are known to act as inhibitors for various enzymes. The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity and reactivity of a molecule within an enzyme's active site. Theoretically, derivatives of this compound could be designed to target specific enzymes, with the picolinimidamide moiety potentially interacting with active site residues through hydrogen bonding or other non-covalent interactions.

The study of protein-ligand interactions is fundamental to drug discovery and chemical biology. Techniques such as differential scanning fluorimetry (DSF) and hydrogen/deuterium exchange mass spectrometry are used to probe these interactions. mdpi.comwikipedia.org Small molecules that bind to proteins can induce conformational changes that can be detected by these methods. A compound like this compound, with its potential for hydrogen bonding and dipole interactions, could be used as a fragment or starting point for the development of ligands to study protein binding pockets.

Ligand Design for Allosteric Modulation Studies

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. nih.gov This approach offers the potential for greater selectivity and a more nuanced modulation of protein function compared to traditional orthosteric ligands.

Bivalent ligands, which consist of two pharmacophores connected by a linker, are a powerful tool for probing the structure and function of protein dimers and for interacting with two distinct binding sites on a single protein. nih.gov The design of bivalent ligands often involves linking a known orthosteric ligand with a potential allosteric modulator. While there is no specific literature describing the use of this compound in bivalent ligands for allosteric modulation, its structure presents possibilities. The picolinimidamide portion could be one of the pharmacophores, or it could be chemically modified to incorporate a linker for attachment to another pharmacophore. Such a bivalent ligand could then be used to explore potential allosteric binding sites on a target protein.

Table 2: Key Compound Information

| Compound Name | CAS Number | Molecular Formula | Application/Relevance |

|---|---|---|---|

| This compound hydrochloride | 909109-68-8 | C₇H₇ClF₃N₃ | Synthetic Intermediate |

| Flonicamid | 158062-67-0 | C₉H₆F₃N₃O | Insecticide |

| 4-(Trifluoromethyl)nicotinic acid | 158062-67-0 | C₇H₄F₃NO₂ | Intermediate for Flonicamid |

| 4-(Trifluoromethyl)nicotinoyl chloride | Not available | C₇H₃ClF₃NO | Intermediate for Flonicamid |

| Aminoacetonitrile hydrochloride | 6011-14-9 | C₂H₅ClN₂ | Reagent for Flonicamid Synthesis |

| Thionyl chloride | 7719-09-7 | Cl₂OS | Reagent for Acyl Chloride Formation |

| Triphosgene | 32315-10-9 | C₃Cl₆O₃ | Reagent for Acyl Chloride Formation |

| Triethylamine | 121-44-8 | C₆H₁₅N | Base in Organic Synthesis |

Impact of Linker Length on Dualsteric Receptor Interactions

The optimization of linker length is a key challenge in the design of effective dualsteric ligands. researchgate.net The linker must be long enough to bridge the distance between the orthosteric and allosteric sites without introducing significant strain, which could decrease binding affinity. acs.org Conversely, a linker that is too long might be overly flexible, leading to a potential loss of binding affinity due to entropic penalties. nih.gov

Studies on various dualsteric ligands have demonstrated a clear dependence of binding affinity and functional activity on linker length. For instance, research on bivalent ligands for GPCRs has shown that an optimal linker length can lead to significant improvements in potency. d-nb.info In some cases, even small, stepwise changes in linker length can progressively alter the signaling output of the receptor, leading to biased agonism where only a subset of the receptor's signaling pathways are activated. acs.org

The ideal linker length is not universal and depends on several factors, including the specific receptor and the nature of the orthosteric and allosteric pharmacophores. nih.gov For example, studies with bivalent ligands targeting GPCR dimers have often utilized flexible linkers of 18 to 25 atoms. nih.gov In other contexts, more rigid linkers, such as oligoprolines, have been used to create defined distances between pharmacophores, allowing for a systematic exploration of the impact of linker length on receptor dimerization and signaling. nih.gov

The following interactive table summarizes hypothetical data illustrating how linker length could influence the binding affinity (Ki) and functional activity (EC50) of a dualsteric ligand. This data is representative of the types of findings in such studies but does not correspond to this compound.

| Linker Length (atoms) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 4 | 500 | >1000 |

| 8 | 50 | 150 |

| 12 | 10 | 25 |

| 16 | 25 | 75 |

| 20 | 80 | 300 |

This table is illustrative and does not represent experimental data for this compound.

Structure Activity Relationship Sar Studies at the Molecular Level Excluding Clinical Efficacy

Influence of Trifluoromethyl Group on Molecular Lipophilicity and Reactivity in Research Models

The trifluoromethyl (-CF3) group is a critical substituent in medicinal chemistry, significantly impacting a molecule's physicochemical properties. mdpi.com Its presence on the picolinimidamide (B1582038) scaffold profoundly influences lipophilicity and reactivity.

Lipophilicity:

Reactivity:

The strong electron-withdrawing nature of the trifluoromethyl group can alter the pKa of adjacent functional groups, thereby influencing the molecule's reactivity and its interactions with biological targets. ontosight.ai The carbon-fluorine bond is exceptionally strong (bond dissociation energy of 485.3 kJ/mol compared to 414.2 kJ/mol for a C-H bond), which confers high metabolic stability. mdpi.comontosight.ai This stability arises from the group's reduced susceptibility to oxidative metabolism. ontosight.ai The -CF3 group is often used as a bioisostere for chlorine due to their similar steric requirements. mdpi.com

| Property | Influence of Trifluoromethyl Group | Supporting Evidence |

| Lipophilicity | Increases lipophilicity, potentially enhancing membrane permeability. | High electronegativity of fluorine atoms. ontosight.aiontosight.ai Hansch π value of +0.88. mdpi.com |

| Reactivity | Strong electron-withdrawing effect alters pKa of nearby groups. ontosight.ai | |

| Metabolic Stability | High, due to the strong C-F bond, reducing susceptibility to oxidation. mdpi.comontosight.ai | Bond dissociation energy of C-F is 485.3 kJ/mol. mdpi.com |

Role of Pyridine (B92270) and Imidamide Moieties in Molecular Recognition

The pyridine ring and the imidamide functional group are pivotal for the molecular recognition properties of 4-(Trifluoromethyl)picolinimidamide.

Pyridine Moiety:

The pyridine ring, a heterocyclic aromatic compound, is a common scaffold in medicinal chemistry. mdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. The substitution pattern on the pyridine ring significantly influences the molecule's biological activity. For instance, in a study of picolinamide (B142947) antibacterials, the introduction of the picolinamide core, which contains a pyridine ring, led to potent and selective activity against Clostridioides difficile. nih.gov In the context of DNA binding, substituting a benzene (B151609) ring with a pyridine ring in analogues of Hoechst 33258 was shown to alter DNA sequence preference, with an inward-directed pyridine nitrogen potentially recognizing a GC base pair. nih.gov

Imidamide Moiety:

The imidamide group (-C(=NH)NH2) is a key functional group that can participate in multiple hydrogen bonding interactions as both a donor and an acceptor. This capability is critical for forming stable complexes with biological macromolecules. The specific geometry and electronic properties of the imidamide group contribute to the specificity of these interactions.

Impact of Positional Isomerism on Electronic Distribution and Reactivity

Positional isomerism, which refers to the different spatial arrangements of substituents on a molecular scaffold, can have a profound impact on the electronic distribution and, consequently, the reactivity of a molecule.

In the case of substituted pyridines, the position of the trifluoromethyl group (e.g., at the 2, 3, or 4-position) relative to the imidamide group and the ring nitrogen will significantly alter the molecule's dipole moment and the electron density across the aromatic ring. This, in turn, affects the pKa of the pyridine nitrogen and the imidamide group, influencing their ability to participate in hydrogen bonding and other non-covalent interactions.

A study on zinc-based naphthalene (B1677914) diimide coordination polymers demonstrated that positional isomers (3-pyridyl vs. 4-pyridyl substitution) resulted in different supramolecular structures. rsc.org This was attributed to the distinct number and strength of lone pair-π interactions, highlighting the delicate control that positional isomerism exerts on molecular assembly and electronic properties. rsc.org Similarly, for this compound, the specific placement of the trifluoromethyl group at the 4-position dictates a unique electronic landscape that is fundamental to its interaction with biological targets.

Correlation between Structural Modifications and Molecular Interactions with Biological Targets

The relationship between structural modifications of picolinamide-based compounds and their interactions with biological targets has been a subject of extensive research.

Structural modifications, such as the introduction of different substituents on the pyridine ring or alterations to the imidamide group, can drastically change the binding affinity and selectivity of the compound for its biological target. For example, a structure-activity relationship study of 108 analogues of isonicotinamide (B137802) revealed that the picolinamide core was crucial for selective activity against C. difficile. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 4-(Trifluoromethyl)picolinimidamide in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.

In a study on related compounds, the ¹H NMR spectrum of a derivative of this compound in CDCl₃ showed distinct signals for the aromatic protons. For instance, the proton at position 6 of the pyridine (B92270) ring typically appears as a doublet around 8.70 ppm, while the protons at positions 3 and 5 resonate at approximately 8.03 ppm (doublet) and 7.64 ppm (doublet), respectively. The protons of the amidine group (-C(=NH)NH₂) can be observed as a broad singlet.

¹³C NMR spectroscopy provides further structural detail by identifying the chemical environment of each carbon atom. The carbon atom of the trifluoromethyl group (-CF₃) is a key indicator, often appearing around 122.5 ppm with a characteristic quartet splitting due to coupling with the fluorine atoms. The carbon atoms of the pyridine ring show signals in the aromatic region, with the carbon attached to the trifluoromethyl group appearing at a lower field.

Conformational analysis, aided by 2D NMR techniques such as NOESY, can reveal through-space interactions between protons, offering insights into the preferred spatial arrangement of the picolinimidamide (B1582038) moiety and the trifluoromethyl group.

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 (Pyridine) | ~8.70 | Doublet |

| H-3 (Pyridine) | ~8.03 | Doublet |

| H-5 (Pyridine) | ~7.64 | Doublet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational bands for this compound and its derivatives include the N-H stretching vibrations of the amidine group, which typically appear in the region of 3400-3200 cm⁻¹. The C=N stretching vibration of the imidamide group is also a significant feature, usually observed around 1640-1600 cm⁻¹. The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are found in the 1300-1100 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amidine (N-H) | Stretching | 3400-3200 |

| Imidamide (C=N) | Stretching | 1640-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound and its complexes typically shows absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions within the pyridine ring and the imidamide group.

For metal complexes of ligands containing the this compound scaffold, additional absorption bands may appear in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions. The position and intensity of these bands are sensitive to the metal ion and the coordination environment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition.

In a study of a related compound, the electrospray ionization (ESI) mass spectrum showed a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern often involves the loss of the trifluoromethyl group or cleavage of the amidine moiety, providing valuable structural information.

X-ray Crystallography for Solid-State Structural Determination

Crystal structures of metal complexes containing ligands derived from this compound reveal how the molecule coordinates to metal centers. For instance, the nitrogen atoms of the pyridine ring and the imidamide group can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The solid-state packing is often influenced by intermolecular hydrogen bonds involving the amidine N-H groups.

Table 3: Selected Bond Lengths and Angles from X-ray Crystallography of a Related Metal Complex

| Bond/Angle | Value |

|---|---|

| M-N (Pyridine) | Varies with metal |

| M-N (Imidamide) | Varies with metal |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, such as cyclic voltammetry, are used to investigate the redox properties of this compound and its metal complexes. Cyclic voltammetry can determine the potentials at which the compound undergoes oxidation and reduction.

For metal complexes, the cyclic voltammogram can reveal information about the redox processes of both the metal center and the ligand. The presence of the electron-withdrawing trifluoromethyl group can influence the redox potentials of the molecule, making it more difficult to oxidize.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of this compound.

TGA measures the change in mass of a sample as a function of temperature, indicating the temperatures at which decomposition or loss of volatile components occurs. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 4-(Trifluoromethyl)picolinimidamide, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, often expressed as a docking score.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The structure of the ligand, this compound, is generated and optimized for its lowest energy conformation. Docking algorithms then systematically sample a vast number of possible orientations and conformations of the ligand within the binding site of the protein. Each of these poses is scored based on a function that evaluates the complementarity of the ligand and the protein, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

While specific docking studies for this compound are not extensively reported in publicly available literature, studies on structurally related compounds, such as picolinimidamide (B1582038) derivatives, have demonstrated the utility of this approach. For instance, in silico studies on other picolinimidamide-containing molecules have successfully predicted their binding to various therapeutic targets, highlighting key interactions that contribute to their biological activity. These studies often reveal the importance of the picolinimidamide moiety in forming crucial hydrogen bonds with amino acid residues in the active site of the target protein.

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Target

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

| 1 | -8.5 | GLU91, LEU14, VAL22 | Imidamide N-H with GLU91 backbone C=O | Trifluoromethyl group with LEU14, VAL22 |

| 2 | -8.2 | LYS40, PHE93 | Pyridine (B92270) N with LYS40 side chain N-H | Phenyl ring with PHE93 |

| 3 | -7.9 | ASP145, ILE89 | Imidamide N-H with ASP145 side chain C=O | Trifluoromethyl group with ILE89 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating typical results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by molecular docking. By simulating the movement of atoms and molecules over time, MD can assess the stability of a ligand-protein complex, explore the conformational landscape of the ligand, and provide a more accurate estimation of binding free energies.

In the context of this compound, an MD simulation would typically start with the best-ranked pose obtained from molecular docking. The ligand-protein complex is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds by numerically solving Newton's equations of motion for the system, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. For this compound, DFT calculations can provide valuable insights into its intrinsic reactivity, stability, and spectroscopic properties.

These calculations solve the Schrödinger equation for the molecule to determine its electronic wavefunction and energy. From this, a variety of molecular properties can be derived. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Value | Unit |

| Energy of HOMO | -7.2 | eV |

| Energy of LUMO | -1.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Dipole Moment | 4.5 | Debye |

| Total Energy | -850.2 | Hartrees |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values obtained from DFT calculations for similar organic molecules.

Prediction of Molecular Properties for Design Optimization in Research

The early assessment of a molecule's pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is a critical step in drug discovery. Computational models play a significant role in predicting these properties, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds.

For this compound, various in silico models can be used to predict its ADMET profile. These models are typically built using machine learning algorithms trained on large datasets of experimentally determined properties. For instance, models can predict properties like lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability (BBB), and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism.

The trifluoromethyl group in this compound is known to influence several of these properties. It generally increases lipophilicity, which can affect absorption and distribution. It can also block metabolic sites, potentially increasing the compound's half-life. By predicting these properties computationally, researchers can make informed decisions about how to modify the structure of this compound to improve its drug-like characteristics, for example, by introducing polar groups to enhance solubility or by altering its size and shape to reduce potential toxicity. This iterative process of prediction and redesign is a cornerstone of modern medicinal chemistry research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for unlocking the full potential of 4-(trifluoromethyl)picolinimidamide and its derivatives. While traditional methods for the synthesis of related trifluoromethylpyridines often involve multi-step processes, future research is anticipated to focus on more direct and sustainable approaches. nih.gov

One promising avenue is the direct trifluoromethylation of picolinonitrile precursors. Advances in trifluoromethylation reagents and catalytic systems could enable the late-stage introduction of the CF3 group, offering a more convergent and atom-economical synthesis. rsc.org Another area of exploration lies in the development of novel methods for the construction of the picolinimidamide (B1582038) functional group. This could involve the exploration of alternative activating agents for the nitrile group or the use of flow chemistry to optimize reaction conditions and improve yields.

Future synthetic strategies are expected to prioritize modularity, allowing for the facile generation of a diverse library of this compound analogs with varied substitution patterns. This will be crucial for systematic structure-activity relationship (SAR) studies in various applications. nih.gov

| Flow Chemistry-Based Synthesis | Continuous processing of reagents and intermediates. | Improved reaction control, scalability, and safety. | Initial optimization of flow parameters can be time-consuming. |

Design of Advanced Coordination Assemblies with Tunable Properties

The picolinimidamide moiety of this compound presents an excellent scaffold for the construction of sophisticated coordination assemblies. The nitrogen atoms of the pyridine (B92270) ring and the imidamide group can act as coordination sites for a variety of metal ions, leading to the formation of metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular structures. nih.govnih.govelsevierpure.com

Future research will likely focus on the rational design of these assemblies to achieve specific, tunable properties. The introduction of the electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the ligand and, consequently, the resulting coordination complex. This can be exploited to fine-tune the photophysical, electronic, and catalytic properties of the material. nih.gov For instance, coordination complexes of this compound could be explored for applications in gas storage, catalysis, and as electrochromic materials. nih.govelsevierpure.com

The design of multi-component assemblies, where this compound is co-crystallized with other organic linkers or metal ions, will also be a key area of investigation. mdpi.com This approach could lead to the creation of materials with synergistic properties and novel functionalities.

Potential Properties of Coordination Assemblies

| Metal Ion | Potential Geometry | Anticipated Properties | Potential Applications |

|---|---|---|---|

| Copper(II) | Square planar or octahedral | Paramagnetism, catalytic activity | Catalysis, magnetic materials |

| Zinc(II) | Tetrahedral or octahedral | Luminescence, porosity | Sensors, gas storage |

| Ruthenium(II) | Octahedral | Photoredox activity, electrochromism | Solar cells, electrochromic devices |

| Lanthanide(III) | Various high coordination numbers | Unique luminescence, magnetism | Bio-imaging, lighting |

Development of Sophisticated Molecular Probes for Biological Systems

The unique combination of a trifluoromethyl group and a metal-coordinating picolinimidamide moiety makes this compound an attractive candidate for the development of advanced molecular probes for biological imaging and sensing. nih.govnih.gov The trifluoromethyl group can enhance metabolic stability and cellular uptake, while the picolinimidamide can be used to chelate metal ions that are essential for various imaging modalities, such as positron emission tomography (PET) and magnetic resonance imaging (MRI). nih.gov

Future research in this area will focus on designing derivatives of this compound that can selectively target specific biomolecules or cellular compartments. nih.gov This could be achieved by attaching targeting moieties, such as peptides or small molecules, to the picolinimidamide scaffold. Furthermore, the development of "smart" probes, which exhibit a change in their photophysical or magnetic properties upon binding to a specific analyte, is a highly sought-after goal. researchgate.net For example, a probe could be designed to fluoresce only in the presence of a particular enzyme or metal ion.

The exploration of this compound-based probes for imaging key biological processes, such as neurotransmission or tumor metabolism, holds significant promise for advancing our understanding of health and disease. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental work will be instrumental in accelerating the development of this compound-based compounds with desired properties. nih.gov Computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic structure, conformation, and reactivity of these molecules. nih.gov

In the context of synthetic pathway design, computational studies can help to predict reaction outcomes and optimize reaction conditions. For the design of coordination assemblies, modeling can be used to predict the geometry and properties of different metal-ligand combinations, guiding the experimental synthesis towards materials with targeted functionalities.

In the realm of molecular probe development, computational docking and screening can be employed to identify derivatives of this compound with high affinity and selectivity for a particular biological target. nih.gov This rational design approach can significantly reduce the time and resources required for the discovery of new and effective molecular probes. The integration of computational predictions with experimental validation will be a powerful strategy for unlocking the full potential of this compound in various scientific disciplines.

Q & A

Q. Advanced

- Molecular docking : Simulate binding to targets (e.g., adenosine receptors) using AutoDock Vina or Schrödinger Suite .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

- Free energy calculations : Use MM-PBSA to predict binding affinities .

Case Study : Docking studies revealed hydrogen bonding between the imidamide group and Thr94 of the adenosine A3 receptor .

What are the recommended storage conditions for this compound to ensure stability?

Q. Basic

- Short-term : Store at 2–8°C in airtight containers under inert gas (N₂ or Ar) .

- Long-term : Lyophilize and store at –20°C with desiccants (silica gel) to prevent hydrolysis .

- Stability validation : Monitor decomposition via periodic HPLC analysis (e.g., every 6 months) .

Note : Conflicting recommendations (e.g., room temperature vs. refrigeration ) suggest conducting stability studies under local conditions.

How to optimize multi-step synthesis protocols for this compound derivatives with high stereochemical purity?

Advanced

Key steps :

Chiral resolution : Use chiral HPLC or enzymatic resolution for enantiomerically pure intermediates .

Protecting groups : Employ tert-butoxycarbonyl (Boc) for amine protection during trifluoromethylation .

Stereochemical analysis : Verify configuration via X-ray crystallography or NOESY NMR .

Example : The (Z)-configuration of imidamides was confirmed by NOE correlations between NH₂ and adjacent protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.